molecular formula C21H19Cl2FN6O2 B2823977 Ravoxertinib 盐酸盐

Ravoxertinib 盐酸盐

货号: B2823977
分子量: 477.3 g/mol
InChI 键: RMNVBUVHPAETTJ-GMUIIQOCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ravoxertinib hydrochloride is an orally bioavailable and selective inhibitor for ERK kinase activity. It has IC50 values of 6.1 nM and 3.1 nM for ERK1 and ERK2, respectively . It is also known by the synonym GDC-0994 .


Molecular Structure Analysis

The molecular formula of Ravoxertinib hydrochloride is C21H19Cl2FN6O2 . Its molecular weight is 477.32 . The IUPAC name is (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one hydrochloride .

科学研究应用

经皮给药优化

Raloxifene hydrochloride 对绝经后妇女的浸润性乳腺癌和骨质疏松症有效,但其口服生物利用度面临挑战。研究由 (Mahmood, Taher, & Mandal, 2014) 针对开发用于经皮给药的转移体,以提高生物利用度。这项研究展示了药物在皮肤中的渗透和沉积的显着增强,为口服给药提供了一种潜在的替代方案。

通过 HPLC 分析进行质量控制

(Trontelj, Vovk, Bogataj, & Mrhar, 2005) 的一项研究中,开发了一种高效液相色谱 (HPLC) 方法用于检测 Raloxifene hydrochloride,为药物制剂中的常规质量控制提供了一种工具。该方法具有很高的准确性和精密度,适用于药物含量测定和溶出度研究。

纳米乳液预浓缩液

Elsheikh 等人 (2012) 探索了 (Elsheikh, Elnaggar, Gohar, & Abdallah, 2012) 负载 Raloxifene 的自纳米乳化药物递送系统 (SNEDDS),以增强对内分泌靶器官的口服递送。这项研究发现,RLX 被内分泌器官吸收显着增强,表明有望改善药物递送。

溶出度和肠道渗透性提高

Komala, Janga, Jukanti, Bandari, & Vijayagopal (2015) 研究了 (Komala, Janga, Jukanti, Bandari, & Vijayagopal, 2015) 负载 Raloxifene hydrochloride 的液态固体压块,旨在改善其溶出度行为和肠道渗透性。该研究表明溶出度性能和药物吸收增强,突出了液态固体系统在改善口服递送生物利用度差的药物方面的效用。

绝经后妇女的认知功能和情绪

(Nickelsen, Lufkin, Riggs, Cox, & Crook, 1999) 进行的一项研究评估了 Raloxifene hydrochloride 对绝经后妇女认知和情绪的影响。他们发现对认知功能或情绪没有显着影响,表明其在这些方面的安全性。

SNEDDS 的制剂和评价

Gayathri, Ramana 和 Rama rao (2021) 开发了负载 Raloxifene 的自纳米乳化系统 (Gayathri, Ramana, & Rama rao, 2021),目的是提高其生物利用度。优化的制剂显示出显着的药物释放增强,表明有望实现更好的药物递送。

乳腺癌细胞中抗肿瘤活性的增强

Badr-Eldin 等人 (2021) 专注于开发用于乳腺癌治疗的优化的负载 RLX 的半固体自纳米乳化系统 (Badr-Eldin, Aldawsari, Ahmed, Alhakamy, Neamatallah, Okbazghi, & Fahmy, 2021)。这项研究揭示了对乳腺癌细胞增殖的显着抑制作用,表明 Raloxifene 的抗肿瘤活性增强。

用于经皮给药的纳米结构脂质载体

Puro, Athawale 和 Pandya (2020) 研究了用于 Raloxifene 经皮给药的纳米结构脂质载体 (NLC) (Puro, Athawale, & Pandya, 2020)。他们发现当纳入纳米凝胶时药物渗透性增加,表明 NLC 是像 Raloxifene 这样生物利用度低的药物的口服给药的优良替代品。

作用机制

Target of Action

Ravoxertinib hydrochloride, also known as GDC-0994, is a novel small-molecule inhibitor that primarily targets Extracellular signal-regulated kinase 1 and 2 (Erk1/2) . Erk1/2 are key proteins in the MAPK/ERK pathway, which is involved in many cellular processes such as proliferation, differentiation, and cell cycle progression .

Mode of Action

Ravoxertinib hydrochloride acts by inhibiting the activity of Erk1/2 . By doing so, it prevents the phosphorylation of Erk1/2, a process that is significantly increased in certain pathological conditions . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by ravoxertinib hydrochloride is the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cellular surface to the DNA in the nucleus. It plays a key role in the regulation of diverse cellular processes, including growth, proliferation, differentiation, and survival . By inhibiting Erk1/2, ravoxertinib hydrochloride disrupts this pathway, potentially affecting these cellular processes .

Pharmacokinetics

It is known that the compound is orally bioavailable . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Ravoxertinib hydrochloride’s inhibition of Erk1/2 has been shown to have several effects at the molecular and cellular levels. For instance, it can attenuate increases in Erk1/2 phosphorylation, improve long-term neurologic deficits, and decrease the expression of apoptosis-related and necroptosis-related factors . Moreover, it can attenuate neurobehavioral deficits, blood-brain barrier damage, and cerebral edema .

Action Environment

The action, efficacy, and stability of ravoxertinib hydrochloride can be influenced by various environmental factors. For example, the pathological environment in which the drug is used can affect its action. In a study involving a rat model of subarachnoid hemorrhage, ravoxertinib hydrochloride was found to improve long-term neurologic deficits . .

安全和危害

Ravoxertinib hydrochloride is a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

生化分析

Biochemical Properties

Ravoxertinib Hydrochloride is a potent inhibitor of ERK1 and ERK2, with IC50 values of 6.1 nM and 3.1 nM respectively . It interacts with these enzymes, inhibiting their activity and thereby affecting the biochemical reactions they are involved in .

Cellular Effects

Ravoxertinib Hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting ERK1 and ERK2, it affects the MAPK/ERK pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival .

Molecular Mechanism

The mechanism of action of Ravoxertinib Hydrochloride involves binding interactions with ERK1 and ERK2, leading to their inhibition . This inhibition can result in changes in gene expression, affecting the production of proteins involved in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ravoxertinib Hydrochloride have been observed to change over time . It has been shown to improve long-term neurologic deficits through early inhibition of ERK1/2 in experimental subarachnoid hemorrhage .

Dosage Effects in Animal Models

The effects of Ravoxertinib Hydrochloride vary with different dosages in animal models . It has been shown to improve neurologic deficits, blood-brain barrier damage, and cerebral edema at certain dosages .

Metabolic Pathways

Ravoxertinib Hydrochloride is involved in the MAPK/ERK pathway . It interacts with the enzymes ERK1 and ERK2, affecting metabolic flux and metabolite levels .

属性

IUPAC Name

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O2.ClH/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;/h2-11,18,30H,12H2,1H3,(H,24,26,27);1H/t18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNVBUVHPAETTJ-GMUIIQOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。